molecular formula C18H14N2O3 B2525288 2-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}-N-methylbenzenecarboxamide CAS No. 1024515-52-3

2-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}-N-methylbenzenecarboxamide

Cat. No. B2525288
CAS RN: 1024515-52-3
M. Wt: 306.321
InChI Key: PFEMBUFEZNKXHW-UHFFFAOYSA-N
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Description

The compound “2-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}-N-methylbenzenecarboxamide” is a complex organic molecule. It contains an indene core, which is a polycyclic hydrocarbon, with additional functional groups attached .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves reactions with primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid . The reaction shows attractive characteristics, such as substrate availability, good yields, existence of numerous hydrogen-bonding possibilities in product, and its mild conditions in ethanol media .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups attached to the indene core. The 1H NMR spectrum of a similar compound displayed various peaks corresponding to different types of hydrogen atoms in the molecule .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

The compound’s unique structure makes it an interesting candidate for organic synthesis. Researchers have explored its reactivity in various reactions, including cycloadditions. For instance, hydrogen-bond-assisted azomethine ylides generated from this compound can undergo a formal Huisgen 1,3-dipolar cycloaddition with β-bromo-β-nitrostyrenes, leading to highly substituted pyrrolidin-2-ylidene derivatives . These reactions offer opportunities for designing novel molecules with potential applications in drug discovery and materials science.

Photolysis and Photochemical Transformations

The compound’s photolysis has been investigated, resulting in the formation of interesting derivatives. For example, N-(1,3-dioxo-2-propoxy-2,3-dihydro-1H-inden-2-yl)benzamide undergoes photolysis to yield (Z)-3-(propoxymethylene)isobenzofuran-1(3H)-one . Understanding these photochemical transformations can guide the design of light-responsive materials and photoactive compounds.

Protein Kinase Inhibition

Researchers have identified the compound as a potential protein kinase CK2 inhibitor. Some derivatives with a 1,3-dioxo-2,3-dihydro-1H-indene core exhibit improved inhibitory activity against CK2, a serine/threonine protein kinase implicated in cancer . These findings suggest that further exploration of this compound’s kinase inhibition properties could lead to novel anticancer therapies.

Materials Science and Molecular Design

The unique indene-based structure of the compound offers opportunities for designing functional materials. For instance, bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene) di-malononitrile derivatives have been synthesized, which may have applications in optoelectronics or molecular switches . Investigating the electronic and optical properties of such compounds could reveal exciting material science prospects.

Biological Activity and Drug Development

While specific biological activities of this compound remain to be fully explored, its structural features suggest potential interactions with biological targets. Researchers may investigate its binding affinity to proteins, enzymes, or receptors, paving the way for drug development.

properties

IUPAC Name

2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-19-18(23)13-8-4-5-9-15(13)20-10-14-16(21)11-6-2-3-7-12(11)17(14)22/h2-10,21H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEYUDHHWOOMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1N=CC2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}-N-methylbenzenecarboxamide

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